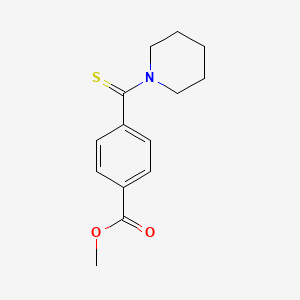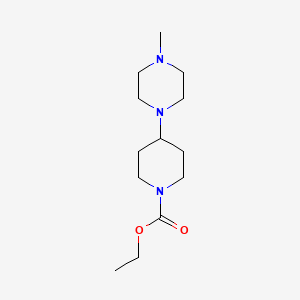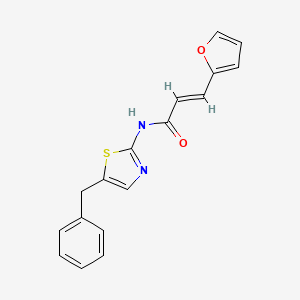![molecular formula C17H19NO5S B5804509 methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate, also known as MMBAP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MMBAP belongs to the class of sulfonamide compounds and has been found to possess various biological activities.
作用机制
The mechanism of action of methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects, such as reducing the levels of pro-inflammatory cytokines, inhibiting the growth of cancer cells, and attenuating liver fibrosis. This compound has also been shown to modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under normal laboratory conditions and can be easily stored for long periods of time. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to determine the optimal concentration and duration of this compound treatment in different experimental settings.
未来方向
There are several future directions for research on methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-fibrotic effects of this compound. Furthermore, the potential therapeutic applications of this compound in other diseases, such as cardiovascular and neurological disorders, warrant further investigation.
合成方法
The synthesis of methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate involves the reaction of 4-{[(4-methylbenzyl)amino]sulfonyl}phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified through column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
Methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. The anti-inflammatory effect of this compound has been demonstrated in a rat model of acute lung injury, where this compound reduced the levels of pro-inflammatory cytokines and improved lung function. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. In addition, this compound has been found to attenuate liver fibrosis in a rat model, indicating its potential as an anti-fibrotic agent.
属性
IUPAC Name |
methyl 2-[4-[(4-methylphenyl)methylsulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-3-5-14(6-4-13)11-18-24(20,21)16-9-7-15(8-10-16)23-12-17(19)22-2/h3-10,18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJAOLDAZBMTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)

![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)


![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)

![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)

